![molecular formula C10H12ClN3O2 B1443032 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride CAS No. 1306605-94-6](/img/structure/B1443032.png)
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride
Overview
Description
“4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole motif can be obtained in moderate to excellent yields without the utilization of protective groups .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .
Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Scientific Research Applications
Antimicrobial Activity
Several studies have reported on the synthesis and antimicrobial evaluation of compounds containing the 1,2,4-oxadiazole moiety. For example, novel quinazolinone derivatives were synthesized and subjected to antimicrobial activity evaluation, showing potential as antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013). Another study focused on the synthesis and antimicrobial assessment of novel coumarins featuring 1,2,4-oxadiazole, indicating their potential use in medicinal chemistry (Krishna, Bhargavi, Rao, & Krupadanam, 2015).
Chemosensing
Compounds containing the 1,3,4-oxadiazole groups have been reported for their selective and colorimetric fluoride chemosensing capabilities. The study highlights their potential use in the development of new anion sensors (Ma, Li, Zong, Men, & Xing, 2013).
Energetic Material Development
Research into 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives has demonstrated their potential as insensitive energetic materials. These compounds show moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional explosives like TNT (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).
Antiproliferative Activity
The synthesis and antiproliferative activity of N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine and related analogs have been explored, with some compounds showing significant antiproliferative activity against various cancer cell lines. This suggests their potential as antiproliferative agents in cancer treatment (Ahsan, Meena, Dubey, Khan, Manda, Jadav, Sharma, Geesi, Hassan, Bakht, Riadi, Akhter, Salahuddin, & Gundla, 2018).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have been synthesized and evaluated for their nematocidal activities, showing good efficacy against Bursaphelenchus xylophilus. This research suggests the potential of these compounds in the development of new nematicides (Liu, Wang, Zhou, & Gan, 2022).
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various therapeutic areas, as well as in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also interact with similar targets.
Mode of Action
It’s known that oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets.
Biochemical Pathways
Given the anti-infective properties of similar 1,2,4-oxadiazole compounds , it’s possible that this compound may interfere with the biochemical pathways of infectious agents.
Result of Action
Based on the anti-infective properties of similar 1,2,4-oxadiazole compounds , it’s plausible that this compound may have similar effects.
properties
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-7-12-10(15-13-7)6-14-9-4-2-8(11)3-5-9;/h2-5H,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDKNANIWXJWJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)COC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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